molecular formula C15H10Cl2N6 B14729215 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine CAS No. 5664-84-6

4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine

Cat. No.: B14729215
CAS No.: 5664-84-6
M. Wt: 345.2 g/mol
InChI Key: RAGVQXRESJIVDJ-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core. This compound is notable for its dichloro substitution at positions 4 and 6, and a phenyldiazenyl group at position 4. The compound’s structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes substitution with an appropriate amine to introduce the desired functional groups . The reaction conditions often include the use of a base such as sodium carbonate to neutralize the liberated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate, amines, thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine yields a corresponding amine derivative .

Scientific Research Applications

Properties

CAS No.

5664-84-6

Molecular Formula

C15H10Cl2N6

Molecular Weight

345.2 g/mol

IUPAC Name

4,6-dichloro-N-(4-phenyldiazenylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H10Cl2N6/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)23-22-11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21)

InChI Key

RAGVQXRESJIVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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